Product packaging for 6beta-Hydroxyprednisolone(Cat. No.:CAS No. 16355-29-6)

6beta-Hydroxyprednisolone

Número de catálogo: B133424
Número CAS: 16355-29-6
Peso molecular: 376.4 g/mol
Clave InChI: LJGWPGVRXUUNAG-UJXAPRPESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Contextualization as a Prednisolone (B192156) Metabolite in Glucocorticoid Research

Prednisolone is a widely used synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive activities. ontosight.aiupf.edu It is the biologically active metabolite of prednisone (B1679067), to which it is reversibly converted in the body. caymanchem.combiomol.com The elimination of prednisolone from the body occurs mainly through extensive metabolism, with only a small and variable fraction of the dose being excreted unchanged in the urine. pharmgkb.orgnih.gov

The metabolism of prednisolone is complex, leading to the formation of numerous metabolites. pharmgkb.org Advanced analytical techniques, particularly liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS), have enabled the detection and characterization of over 20 different prednisolone metabolites in human urine. upf.edunih.gov Among these is 6beta-hydroxyprednisolone, formed through a hydroxylation reaction at the 6β position of the prednisolone molecule. ontosight.ainih.gov This metabolic transformation is a common pathway for many steroids, including the endogenous glucocorticoid cortisol. pharmgkb.orghelsinki.fi The identification of this compound and other metabolites is fundamental in glucocorticoid research, particularly in fields like doping analysis, where understanding metabolic profiles helps to distinguish between different routes of administration. ebi.ac.uknih.gov

Significance in Steroid Metabolism Studies

The formation of this compound, while a relatively minor metabolic pathway for prednisolone, holds considerable significance in the study of steroid metabolism. helsinki.fi Its primary importance lies in its role as a biomarker for the in vivo activity of the cytochrome P450 3A (CYP3A) enzyme subfamily, particularly CYP3A4. ontosight.aicaymanchem.combiomol.com The conversion of prednisolone to this compound is catalyzed mainly by CYP3A4, with a lesser contribution from CYP3A5. caymanchem.combiomol.com This is analogous to the 6β-hydroxylation of cortisol, which is a well-established marker for CYP3A4 activity. nih.govnih.govontosight.ai

The urinary excretion of this compound serves as a valuable, non-invasive probe to study the induction or inhibition of CYP3A4. nih.gov Research has demonstrated that the administration of CYP3A4 inhibitors, such as the antifungal drug ketoconazole (B1673606), leads to a significant decrease in the urinary output of this compound. pharmgkb.orgreactome.orgresearchgate.net Conversely, drugs that induce microsomal liver enzymes, like phenytoin (B1677684), cause an increase in its excretion. nih.gov This makes the quantification of this compound a useful tool for investigating drug-drug interactions involving the CYP3A4 pathway. helsinki.firesearchgate.net

Several factors can influence the rate of this compound formation. Studies have shown that the fractional excretion of this metabolite is higher in females than in males. nih.gov Furthermore, the metabolic clearance rate of prednisolone is directly correlated with the fractional clearance of this compound. nih.gov Liver function is another critical determinant; in patients with impaired liver function, the fractional excretion of this compound is reduced, indicating that the enzymes responsible for 6β-hydroxylation are affected as liver function declines. researchgate.netnih.gov

Table 1: Research Findings on Factors Influencing this compound Excretion

Factor Observation Implication Reference(s)
CYP3A4 Inhibition Co-administration of ketoconazole significantly decreased urinary excretion of this compound. Confirms 6beta-hydroxylation is a CYP3A4-mediated pathway and its utility in drug interaction studies. pharmgkb.orgreactome.orgresearchgate.net
Enzyme Induction Administration of phenytoin increased the fractional excretion of this compound. Demonstrates that the metabolic pathway is inducible. nih.gov
Liver Function Fractional clearance of this compound declined with decreasing liver function. Indicates that the enzymes for 6beta-hydroxylation are compromised in liver disease. researchgate.netnih.gov
Sex The fraction of prednisolone dose excreted as this compound was higher in females than in males. Suggests a sex-dependent difference in the capacity for 6-hydroxylation of steroids. nih.gov
Age The fractional clearance of this compound decreased with the metabolic clearance of prednisolone in the elderly. Reflects age-related changes in drug metabolism. nih.gov

Table 2: Chemical Compounds Mentioned | Compound Name | | | :--- | | 6alpha-hydroxy-prednisolone | | 6beta-Hydroxycortisol (B21122) | | this compound | | Cortisol | | Cortisone | | Dexamethasone | | Ketoconazole | | Methylprednisolone | | Phenytoin | | Prednisolone | | Prednisone | | Testosterone |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28O6 B133424 6beta-Hydroxyprednisolone CAS No. 16355-29-6

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(6R,8S,9S,10R,11S,13S,14S,17R)-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h3,5,7,12-13,15-16,18,22,24-25,27H,4,6,8-10H2,1-2H3/t12-,13-,15+,16-,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGWPGVRXUUNAG-UJXAPRPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)CO)O)CC(C4=CC(=O)C=CC34C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)C[C@H](C4=CC(=O)C=C[C@]34C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16355-29-6
Record name 6-Hydroxyprednisolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016355296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6.BETA.-HYDROXYPREDNISOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UT5TNW0Q0U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Metabolism and Biotransformation of 6beta Hydroxyprednisolone

Enzymatic Pathways of Formation

The creation of 6beta-Hydroxyprednisolone from prednisolone (B192156) is not a spontaneous chemical event but is catalyzed by specific enzymes located predominantly in the liver. The primary enzymatic drivers belong to the cytochrome P450 superfamily.

The hydroxylation of prednisolone at the 6β position is principally mediated by the cytochrome P450 3A subfamily of enzymes. clinpgx.org Both CYP3A4 and CYP3A5 isoforms are involved, though their relative contributions differ. CYP3A4 is the most abundant CYP3A enzyme in the human liver and is responsible for the metabolism of a vast number of clinically used drugs. nih.gov Studies have confirmed that CYP3A4 is the primary catalyst for the 6β-hydroxylation of numerous steroids. nih.govcapes.gov.br The involvement of CYP3A4 in prednisolone metabolism is further supported by drug interaction studies, where co-administration of a potent CYP3A4 inhibitor, such as ketoconazole (B1673606), leads to a significant decrease in prednisolone clearance and reduced urinary output of this compound. clinpgx.orgnih.gov

"Prednisolone 6beta-hydroxylase" activity is a term that functionally describes the enzymatic conversion of prednisolone to its 6β-hydroxy metabolite. This activity is overwhelmingly attributed to the actions of the CYP3A subfamily, particularly CYP3A4. clinpgx.orgclinpgx.org The 6β-hydroxylation pathway is a major route for the metabolism of not only prednisolone but also other endogenous and synthetic steroids. nih.govcapes.gov.br The efficiency of this pathway is a key determinant of the metabolic clearance of prednisolone. nih.gov Induction of liver microsomal enzymes, for instance by drugs like phenytoin (B1677684), can enhance this hydroxylase activity, leading to increased formation and urinary excretion of this compound. nih.gov

In Vitro Biotransformation Studies

To understand the precise mechanisms of this compound formation, researchers utilize various in vitro systems that replicate the metabolic environment of the liver.

Human liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes like the cytochrome P450s, are a standard tool for studying these pathways. nih.gov Incubating prednisolone with human liver microsomes in the presence of necessary cofactors like NADPH demonstrates that 6β-hydroxylation is a major route of its oxidative metabolism. nih.govcapes.gov.br

Hepatocytes, the primary cells of the liver, offer a more complete model as they contain the full complement of both Phase I and Phase II drug-metabolizing enzymes within an intact cellular structure. bioduro.com Assays using cryopreserved hepatocytes are employed to determine the in vitro intrinsic clearance of a compound. bioduro.com In these assays, prednisolone is incubated with a suspension of viable hepatocytes, and samples are analyzed over time to measure the disappearance of the parent drug and the appearance of metabolites, including this compound. bioduro.com

To isolate the specific roles of individual enzymes, studies are conducted using recombinant enzymes. These are specific human CYP450 enzymes, like CYP3A4 or CYP3A5, expressed in a cellular system (e.g., insect cells or bacteria) that naturally lacks them. nih.govresearchgate.net By incubating prednisolone with recombinant CYP3A4 (rCYP3A4) and recombinant CYP3A5 (rCYP3A5) separately, researchers can directly compare their metabolic activity.

One such study demonstrated that the intrinsic clearance (CLint) of prednisolone by rCYP3A5 was less than 26% of that by rCYP3A4. nih.gov Furthermore, the formation of this compound by rCYP3A5 was less than 11% relative to rCYP3A4, confirming the dominant role of CYP3A4 in this specific metabolic reaction. nih.gov

Comparison of Recombinant CYP3A4 and CYP3A5 in Prednisolone Metabolism nih.gov
EnzymeParameterRelative Contribution
rCYP3A5Intrinsic Clearance (CLint) of Prednisolone< 26% relative to rCYP3A4
rCYP3A5Formation of this compound< 11% relative to rCYP3A4

In Vivo Metabolic Profile and Metabolite Identification

Following administration in humans, prednisolone is extensively metabolized, with only a small fraction of the dose being excreted unchanged in the urine. clinpgx.orgnih.gov The metabolic profile is complex, with at least 20 different metabolites and their conjugates being formed. clinpgx.org this compound is one of the main metabolites identified in urine. clinpgx.org

The urinary excretion of this compound can serve as a noninvasive indicator of prednisolone catabolism and CYP3A activity. nih.gov Studies in healthy volunteers have shown that the fraction of an intravenous dose of prednisolone excreted as this compound varies, with females showing a higher fractional excretion than males. nih.gov When liver enzymes are induced by co-administered drugs like phenytoin, the urinary excretion of this compound increases significantly. nih.gov This demonstrates a direct link between the activity of microsomal enzymes and the formation of this metabolite in vivo. nih.gov The ratio of this compound to prednisolone in urine has been shown to increase linearly with the nonrenal clearance of prednisolone. nih.gov

Fractional Urinary Excretion of this compound in Volunteers nih.gov
GroupConditionFractional Excretion of IV Prednisolone Dose (%)
Females (n=6)Baseline6.4% - 10.4%
Females (n=6)During Phenytoin Dosing15.6% - 20.4%
Males (n=8)Baseline2.4% - 7.2%
Males (n=8)During Phenytoin Dosing12.2% - 18.3%

Characterization of Urinary Metabolites of Prednisolone and Prednisone (B1679067)

Following administration, prednisone and prednisolone undergo extensive metabolism, with only a small fraction of the original dose being excreted unchanged in the urine. clinpgx.org The biotransformation results in at least 20 different metabolites and their conjugates. clinpgx.org Prednisone acts as a prodrug, which is rapidly converted to the active form, prednisolone. nih.gov This conversion is a reversible reaction. clinpgx.org

The primary metabolites identified in urine after the administration of either prednisone or prednisolone include the parent compounds themselves, as well as several reduced and hydroxylated derivatives. clinpgx.orgunifi.it The most significant urinary metabolites are prednisone, prednisolone, and 20β-dihydroprednisolone, followed by 20α-dihydroprednisolone and 20α/β-dihydroprednisone. unifi.itresearchgate.net this compound is also a notable metabolite found in human urine. nih.govnih.gov These compounds are predominantly excreted in their unconjugated form, with peak excretion occurring within the first 3 to 9 hours after administration. unifi.it

The table below details the major urinary metabolites identified following the administration of prednisolone or prednisone.

Metabolite NameParent Compound(s)Common AbbreviationNotes
PrednisolonePrednisone, PrednisolonePREDLActive form, inter-convertible with prednisone. clinpgx.org
PrednisonePrednisone, PrednisolonePREDNProdrug of prednisolone. clinpgx.org
This compoundPrednisolone6βOH-PREDLA key hydroxylated metabolite. clinpgx.orgnih.gov
20alpha-dihydroprednisolonePrednisolone20αDH-PREDLA major reduced metabolite. clinpgx.orgunifi.it
20beta-dihydroprednisolonePrednisolone20βDH-PREDLA major reduced metabolite. clinpgx.orgunifi.it
20alpha-dihydroprednisonePrednisone20αDH-PREDNA reduced metabolite of prednisone. clinpgx.orgunifi.it
20beta-dihydroprednisonePrednisone20βDH-PREDNA reduced metabolite of prednisone. clinpgx.orgunifi.it

Sequential Metabolic Reactions and Other Prednisolone Metabolites

The biotransformation of prednisone and prednisolone involves a series of sequential metabolic reactions, primarily categorized as Phase I reactions. clinpgx.orgnih.gov These reactions are catalyzed by various enzyme systems within the body.

A critical initial step is the reversible inter-conversion between prednisone and the biologically active prednisolone, a reaction mediated by the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzyme system. nih.gov 11β-HSD-1 primarily converts inactive prednisone to active prednisolone, while 11β-HSD-2 inactivates prednisolone by converting it back to prednisone. nih.gov

The primary Phase I metabolic reactions for prednisolone and prednisone include:

Hydroxylation: The introduction of a hydroxyl (-OH) group.

Reduction: The addition of hydrogen, typically at a ketone group. clinpgx.org

Oxidation: The removal of hydrogen, such as the oxidation of the hydroxyl group at C11. clinpgx.org

The formation of this compound is a key hydroxylation reaction in the metabolism of prednisolone. clinpgx.org This reaction is catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme. clinpgx.orgnih.gov The involvement of CYP3A4 is demonstrated by studies where co-administration of ketoconazole, a potent CYP3A4 inhibitor, significantly decreased the urinary output of this compound. clinpgx.org Conversely, administration of drugs like phenytoin, which induce microsomal liver enzymes, leads to an increased fractional excretion of this compound in the urine, indicating enhanced catabolism of prednisolone. nih.gov

Another significant metabolic pathway is the reduction of the C20-ketone group, which results in the formation of 20α- and 20β-dihydroprednisolone. clinpgx.org These, along with this compound, represent the main metabolites of prednisolone. clinpgx.org

The table below summarizes the key sequential metabolic reactions for prednisolone.

Reaction TypeParent CompoundKey Metabolite(s)Enzyme(s) Involved
Reversible ConversionPrednisonePrednisolone11β-HSD-1
Reversible ConversionPrednisolonePrednisone11β-HSD-2
6β-HydroxylationPrednisoloneThis compoundCytochrome P450 3A4 (CYP3A4) clinpgx.org
C20-Ketone ReductionPrednisolone20alpha-dihydroprednisolone, 20beta-dihydroprednisoloneAKR1C family enzymes (probable) clinpgx.org
C20-Ketone ReductionPrednisone20alpha-dihydroprednisone, 20beta-dihydroprednisoneAKR1C family enzymes (probable) clinpgx.org

Pharmacokinetics of 6beta Hydroxyprednisolone

Elimination and Excretion Patterns

The elimination and excretion of 6beta-hydroxyprednisolone are intrinsically linked to the metabolic clearance of its parent compound, prednisolone (B192156). The formation of this metabolite is a significant pathway in the biotransformation of prednisolone, with its subsequent appearance in urine serving as a valuable, non-invasive indicator of systemic drug metabolism.

Urinary Excretion Rates and Fractional Clearance

This compound is a recognized urinary metabolite of prednisolone in humans. nih.gov The measurement of its urinary excretion provides a reliable method to assess the rate of prednisolone catabolism, circumventing the need for more invasive procedures like determining the area under the plasma concentration-time curve. nih.gov Studies have quantified the fraction of an intravenous dose of prednisolone that is excreted in the urine as this compound, demonstrating variability based on factors such as sex and the presence of enzyme-inducing drugs. nih.gov In a study of healthy volunteers, the baseline fractional excretion of this compound was found to differ significantly between males and females. nih.gov

In patients with impaired liver function, both the fractional excretion and the fractional clearance of this compound have been observed to decrease as the metabolic clearance rate of prednisolone diminishes. nih.gov This indicates that the enzymes responsible for 6beta-hydroxylation are affected by declining liver function. nih.gov

Relationship to Prednisolone Catabolism and Overall Clearance

The formation of this compound is a direct reflection of the catabolic rate of prednisolone. nih.gov Research has established a linear relationship between the ratio of this compound to prednisolone in the urine and the nonrenal clearance of both total and unbound prednisolone. nih.gov This strong correlation underscores that the urinary excretion of this compound increases in conjunction with the clearance rate of prednisolone. nih.gov Consequently, measuring urinary this compound can serve as a valuable tool to identify individuals with enhanced prednisolone catabolism. nih.gov

Variability in Pharmacokinetic Parameters

The metabolism of prednisolone to this compound is not uniform across all individuals. Significant variability in pharmacokinetic parameters has been observed, with sex and age being notable contributing factors.

Sex-Related Differences in Metabolic Clearance and Excretion

There are discernible sex-related differences in the metabolic clearance and excretion of this compound. Studies have consistently shown that the fractional excretion of an intravenous dose of prednisolone as this compound is significantly higher in females compared to males. nih.gov This suggests a greater capacity for 6-hydroxylation of steroids in females. nih.gov

The following table illustrates the sex-related differences in the fractional urinary excretion of this compound before and during the administration of the enzyme-inducing drug phenytoin (B1677684).

SexBaseline Fractional Excretion (% of Dose)Fractional Excretion with Phenytoin (% of Dose)
Female6.4% - 10.4%15.6% - 20.4%
Male2.4% - 7.2%12.2% - 18.3%

Data sourced from Frey et al., 1983. nih.gov

Influences of Age and Physiological States on Prednisolone Metabolism

The aging process appears to influence the metabolism of corticosteroids. While direct studies on this compound across different age groups are limited, research on the analogous compound, 6beta-hydroxycortisol (B21122), has shown that its urinary excretion is lower in elderly men and women compared to their younger counterparts. This suggests a potential age-related decline in the activity of the enzymes responsible for 6-hydroxylation.

Physiological states such as pregnancy can also alter prednisolone pharmacokinetics. During pregnancy, the apparent oral clearance of prednisolone is increased. nih.gov However, after controlling for dose and intra-subject variability, the apparent oral clearance of prednisolone was found to be significantly lower during pregnancy compared to the postpartum period. nih.gov The specific impact of pregnancy on the fractional conversion to this compound requires further investigation. Furthermore, impaired liver function has been shown to decrease the fractional excretion and clearance of this compound, indicating that the health of the liver is crucial for this metabolic pathway. nih.gov

Drug-Drug Interactions Affecting this compound Levels

The formation of this compound is primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme. clinpgx.orgclinpgx.org Consequently, drugs that induce or inhibit this enzyme can significantly alter the levels of this compound.

CYP3A4 Inducers: Drugs that induce CYP3A4 activity, such as the anticonvulsant phenytoin, can enhance the metabolism of prednisolone to this compound. nih.gov Administration of phenytoin has been shown to cause a substantial increase in the fractional urinary excretion of this compound in both men and women. nih.gov This induction of microsomal liver enzymes accelerates the catabolism of prednisolone. nih.gov

CYP3A4 Inhibitors: Conversely, inhibitors of CYP3A4 can decrease the formation of this compound. The antifungal agent ketoconazole (B1673606) is a potent inhibitor of the 6 beta-hydroxylase enzyme. nih.gov Co-administration of ketoconazole with prednisolone has been demonstrated to lead to a more than twofold decrease in the urinary excretion of this compound. nih.gov This inhibition of metabolism results in impaired metabolic and renal clearance of prednisolone, leading to increased exposure to the active unbound drug. nih.gov

The table below summarizes the effects of specific drugs on the urinary excretion of this compound.

DrugMechanismEffect on this compound Excretion
PhenytoinCYP3A4 InducerSignificant Increase
KetoconazoleCYP3A4 InhibitorMore than twofold Decrease

Data sourced from Frey et al., 1983 and Zürcher et al., 1989. nih.govnih.gov

Impact of Cytochrome P450 Inducers (e.g., Phenytoin, Rifampicin)

Co-administration of potent CYP3A4 inducers, such as the anticonvulsant phenytoin and the antibiotic rifampicin (B610482), can dramatically accelerate the metabolism of prednisolone, leading to increased formation and clearance of this compound. empathia.aiempathia.ai This induction of hepatic microsomal enzymes enhances the metabolic conversion, thereby reducing the systemic exposure and half-life of the parent drug, prednisolone. drugs.com

Research has consistently shown that these inducers lead to lower plasma concentrations of prednisolone. nih.gov For instance, studies have demonstrated that phenytoin increases the total body clearance of both total and unbound prednisolone. In one study involving ten volunteers, the mean total body clearance of total prednisolone increased from 2.74 to 3.94 ml min-1 kg-1, while the clearance of unbound prednisolone rose from 10.76 to 16.00 ml min-1 kg-1 following phenytoin administration. nih.gov This enhanced clearance is primarily due to an increase in non-renal clearance pathways. nih.gov

Similarly, rifampicin has been shown to significantly increase the plasma clearance of prednisolone by 45% and reduce the area under the plasma concentration-time curve (AUC) by 66%. nih.govbmj.comnih.gov Another study observed a 45% decrease in the elimination half-time and a 91% increase in the total body clearance of prednisolone after three weeks of rifampicin therapy. nih.gov This leads to a substantial reduction in the bioavailability of prednisolone. nih.govbmj.com

CYP450 InducerPharmacokinetic ParameterEffect on PrednisoloneReference
PhenytoinTotal Body Clearance (Total)Increase from 2.74 to 3.94 ml min-1 kg-1 nih.gov
PhenytoinTotal Body Clearance (Unbound)Increase from 10.76 to 16.00 ml min-1 kg-1 nih.gov
PhenytoinMetabolic Clearance Rate77% increase nih.gov
PhenytoinElimination Half-Time45% decrease nih.gov
RifampicinPlasma Clearance45% increase nih.govbmj.comnih.gov
RifampicinArea Under the Curve (AUC)66% reduction nih.govbmj.comnih.gov
RifampicinElimination Half-Time45% decrease nih.gov
RifampicinTotal Body Clearance91% increase nih.gov

Impact of Cytochrome P450 Inhibitors (e.g., Ketoconazole, Clarithromycin)

Conversely, inhibitors of CYP3A4 can impede the 6beta-hydroxylation of prednisolone, leading to decreased formation of this compound and altered prednisolone pharmacokinetics. clinpgx.org The antifungal agent ketoconazole is a potent inhibitor of this pathway. empathia.ai

The macrolide antibiotic clarithromycin (B1669154) is also a known CYP3A4 inhibitor. empathia.ai However, studies have shown that clarithromycin does not have a significant effect on the clearance of prednisolone. researchgate.netnih.gov This suggests that while it is a CYP3A4 inhibitor, its impact on the specific pathway of prednisolone 6beta-hydroxylation may be less pronounced compared to other inhibitors like ketoconazole. nih.govresearchgate.netnih.gov

CYP450 InhibitorPharmacokinetic ParameterEffectReference
KetoconazoleUrinary 6beta-OH-prednisolone Excretion> 2-fold decrease nih.gov
KetoconazoleMetabolic Clearance of PrednisoloneImpaired nih.gov
KetoconazoleRenal Clearance of PrednisoloneImpaired nih.gov
KetoconazolePrednisolone ClearanceNo significant change nih.govsemanticscholar.orgresearchgate.net
ClarithromycinPrednisolone ClearanceNo significant effect nih.govresearchgate.netnih.gov

Mechanisms of Altered Prednisolone Biotransformation Pathways

The primary mechanism underlying the altered biotransformation of prednisolone in the presence of the aforementioned drugs is the modulation of CYP3A4 activity. clinpgx.org CYP3A4, and to a lesser extent CYP3A5, are the principal isoenzymes responsible for the 6beta-hydroxylation of prednisolone. nih.gov In vitro studies have indicated that CYP3A4 contributes to a greater extent than CYP3A5 to the clearance of prednisolone and the formation of this compound. nih.gov The intrinsic clearance of prednisolone by recombinant CYP3A5 was found to be less than 26% relative to recombinant CYP3A4, and the formation of 6beta-OH-prednisolone by CYP3A5 was less than 11% relative to CYP3A4. nih.gov

CYP3A4 inducers like phenytoin and rifampicin increase the expression of the CYP3A4 enzyme in the liver. empathia.aiempathia.ai This leads to an enhanced metabolic capacity for 6beta-hydroxylation, resulting in a more rapid conversion of prednisolone to this compound and subsequent elimination from the body.

In contrast, CYP3A4 inhibitors such as ketoconazole directly bind to the active site of the enzyme, preventing it from metabolizing its substrates, including prednisolone. empathia.ai This competitive or non-competitive inhibition reduces the rate of 6beta-hydroxylation, causing a bottleneck in this metabolic pathway. nih.gov Consequently, the plasma concentrations of the parent drug, prednisolone, may increase. nih.gov The interconversion between prednisolone and its prodrug prednisone (B1679067), however, does not appear to be affected by ketoconazole. nih.gov

Biological Activity and Pharmacodynamics of 6beta Hydroxyprednisolone

In Vitro and In Vivo Assessment of Glucocorticoid Activity

The glucocorticoid activity of 6beta-Hydroxyprednisolone has been evaluated through studies assessing its interaction with the glucocorticoid receptor (GR) and its subsequent effects on inflammatory and immune responses.

The potency of glucocorticoids is closely linked to their binding affinity for the glucocorticoid receptor. rcsb.org Studies on hydroxylated metabolites of other glucocorticoids, such as budesonide, provide insight into the effects of 6-beta hydroxylation. For instance, the metabolite 6beta-hydroxy-budesonide demonstrates very weak competition for the ligand-binding sites on the glucocorticoid receptor, showing only 6% of the binding affinity of dexamethasone. nih.gov This significant reduction in receptor affinity correlates with reduced glucocorticoid activity. nih.gov

CompoundRelative Receptor Binding Affinity (% of Dexamethasone)
Dexamethasone100%
6beta-Hydroxy-budesonide6% nih.gov

This table illustrates the significant decrease in glucocorticoid receptor affinity caused by 6-beta hydroxylation for a related compound, providing a basis for understanding the reduced potency of this compound.

CompoundRelative Anti-inflammatory Potency
Hydrocortisone1 gpnotebook.comclincalc.com
Prednisolone (B192156)4 gpnotebook.comclincalc.com
Methylprednisolone5 clincalc.comlitfl.com
Dexamethasone25 clincalc.comlitfl.com

This table provides context by comparing the anti-inflammatory potency of prednisolone to other common glucocorticoids. The potency of this compound is significantly lower than that of prednisolone.

Glucocorticoids like prednisolone exert potent anti-inflammatory and immunosuppressive effects. nih.govnih.gov They function by inhibiting inflammatory events such as vasodilation and leukocyte migration and by suppressing the activity of the immune system. nih.govnih.govarthritis.org The clinical efficacy of these drugs is a direct result of these actions.

Studies have demonstrated that patients with enhanced catabolism of prednisolone, indicated by increased urinary excretion of this compound, exhibit a reduction in the therapeutic efficacy of the steroid. nih.gov This directly links the formation of this compound to a decrease in the anti-inflammatory and immunosuppressive effects seen with the parent drug. Therefore, compared to prednisolone, this compound is a significantly weaker anti-inflammatory and immunosuppressive agent.

Cellular and Molecular Effects

The actions of glucocorticoids are mediated at the cellular level through the modulation of gene expression and interaction with specific signaling pathways following binding to the glucocorticoid receptor.

Upon binding to the glucocorticoid receptor, glucocorticoids can up-regulate or down-regulate the expression of a wide array of genes. nih.govnih.gov This transcriptional regulation is central to their physiological and pharmacological effects. nih.gov For example, prednisolone has been shown to induce significant changes in gene expression profiles in immune cells such as CD4+ T lymphocytes and CD14+ monocytes. nih.gov These changes underlie the drug's anti-inflammatory and immunosuppressive actions.

As a metabolite with very low affinity for the glucocorticoid receptor, this compound is expected to have a substantially diminished capacity to modulate gene expression. nih.gov Its ability to initiate the downstream signaling cascades that follow receptor activation would be correspondingly weak, leading to a minimal impact on the expression of glucocorticoid-responsive genes compared to prednisolone.

The signaling pathway for glucocorticoids begins with the binding of the steroid to the glucocorticoid receptor (GR), which typically resides in the cytoplasm in an inactive complex with chaperone proteins. nih.govnih.gov Ligand binding triggers a conformational change, causing the GR to translocate into the nucleus. nih.govresearchgate.net

Once in the nucleus, the activated GR can regulate gene transcription in several ways:

Directly: By binding to specific DNA sequences known as glucocorticoid response elements (GREs), thereby activating or repressing target genes. nih.govmdpi.com

Indirectly: By interacting with other transcription factors, a process known as transcriptional cross-talk, to modulate their activity without directly binding to DNA. nih.gov

Given that this compound is a glucocorticoid, it interacts with this same signaling pathway. nih.gov However, its significantly lower binding affinity for the GR means that it is a much less effective activator of these pathways. nih.gov Consequently, its ability to induce GR translocation, DNA binding, and subsequent regulation of gene transcription is markedly reduced, which accounts for its attenuated biological activity.

Analytical Methodologies for 6beta Hydroxyprednisolone Quantification

Sample Preparation Techniques for Biological Matrices (e.g., Urine, Plasma)

Effective sample preparation is a critical prerequisite for reliable quantification of 6β-Hydroxyprednisolone. The primary goals are to remove interfering endogenous substances, concentrate the analyte, and convert it into a form suitable for the chosen analytical instrument.

Both Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are extensively used for the extraction of corticosteroids, including 6β-Hydroxyprednisolone, from biological fluids.

Liquid-Liquid Extraction (LLE) is a classic technique that partitions analytes between two immiscible liquid phases. For prednisolone (B192156) and its metabolites, ethyl acetate (B1210297) is a commonly used extraction solvent. nih.govnih.gov In a typical LLE procedure for urine samples, the sample is first alkalinized before extraction with an organic solvent. nih.govupf.edu For plasma or whole blood, a common approach involves the addition of a protein-precipitating agent before extraction. scispace.com

Solid Phase Extraction (SPE) offers a more controlled and often more efficient extraction process compared to LLE. It utilizes a solid sorbent material packed into a cartridge or a 96-well plate to retain the analyte of interest from the liquid sample. For corticosteroids, C18 (octadecyl) is a commonly used sorbent in reversed-phase SPE. scispace.comscispace.com The general steps in an SPE protocol include:

Conditioning: The sorbent is treated with a solvent like methanol (B129727) to activate it.

Equilibration: The sorbent is then washed with water or a buffer to prepare it for the sample.

Loading: The biological sample (e.g., urine or pre-treated plasma) is passed through the sorbent bed.

Washing: The sorbent is washed with a weak solvent to remove interfering substances.

Elution: A strong organic solvent is used to elute the retained analyte.

A study on the analysis of prednisolone and its metabolites in urine employed a diatomaceous earth extraction column, which is a form of SPE, with ethyl acetate as the eluting solvent. nih.gov

TechniqueMatrixKey Reagents/SorbentsGeneral Procedure
Liquid-Liquid Extraction (LLE)Urine, PlasmaEthyl acetate, DichloromethanePartitioning of the analyte between the aqueous sample and an immiscible organic solvent. Often involves pH adjustment and protein precipitation.
Solid Phase Extraction (SPE)Urine, PlasmaC18, Diatomaceous EarthAnalyte is retained on a solid sorbent while the sample matrix is washed away. The analyte is then eluted with an organic solvent.

In the body, 6β-Hydroxyprednisolone can be conjugated with glucuronic acid to form more water-soluble glucuronide metabolites, which are then excreted in the urine. To measure the total amount of the metabolite, these conjugates must first be cleaved through a process called hydrolysis. Enzymatic hydrolysis is preferred over chemical methods as it is milder and more specific.

The enzyme β-glucuronidase is commonly used for this purpose. nih.gov The general procedure involves incubating the urine sample with a solution of β-glucuronidase at a specific pH and temperature to facilitate the cleavage of the glucuronide bond. A study on prednisolone metabolites in urine utilized β-glucuronidase from E. coli. The hydrolysis was performed at 55°C for one hour after buffering the urine sample to pH 7. upf.edu The efficiency of hydrolysis can be influenced by factors such as the source of the enzyme, incubation time, temperature, and pH. sigmaaldrich.com

EnzymeSubstrateTypical ConditionsPurpose
β-glucuronidase6β-Hydroxyprednisolone-glucuronideIncubation at a controlled temperature (e.g., 55-60°C) and pH (e.g., pH 7)To cleave the glucuronide conjugate and release the free form of 6β-Hydroxyprednisolone for quantification.

Chromatographic and Spectrometric Detection Methods

Following sample preparation, the extract is analyzed using a combination of a separation technique (chromatography) and a detection technique (spectrometry).

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture. For corticosteroids like 6β-Hydroxyprednisolone, reversed-phase HPLC with a C18 column is a common choice. scispace.com Detection is often achieved using an ultraviolet (UV) detector, as corticosteroids possess a chromophore that absorbs UV light, typically around 254 nm. nih.govscispace.com

A study detailing the simultaneous determination of prednisone (B1679067), prednisolone, and their hydroxylated metabolites, including 6β-hydroxyprednisolone, in urine utilized HPLC with UV detection at 254 nm. The separation was achieved on a silica (B1680970) gel column. nih.gov The retention times for the various compounds were reported, providing a basis for their identification and quantification.

CompoundRetention Time (min)
Prednisone11.4
Prednisolone18.1
6β-Hydroxyprednisolone24.2
20α-Hydroxyprednisolone31.6
20β-Hydroxyprednisolone35.3
20β-Hydroxyprednisone6.5

Data from a study on the simultaneous analysis of prednisone, prednisolone, and their major hydroxylated metabolites in urine by HPLC. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity. nih.gov This technique couples the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer.

In the analysis of prednisolone metabolites, LC-MS/MS has been used for the detection and characterization of 6β-Hydroxyprednisolone in human urine. nih.govupf.edu The method involves monitoring specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM), which provides a high degree of specificity. For the analysis of corticosteroids, electrospray ionization (ESI) is a commonly employed ionization technique. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique for the separation and identification of volatile and thermally stable compounds. For non-volatile compounds like corticosteroids, a derivatization step is necessary to increase their volatility and thermal stability before they can be analyzed by GC-MS. nih.gov

The derivatization process typically involves converting the polar hydroxyl and ketone groups into less polar silyl (B83357) ethers. Common silylating agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and a mixture of N-trimethylsilylimidazole (TMSim), N,O-bis(trimethylsilyl)acetamide (BSA), and trimethylchlorosilane (TMCS). nih.gov Although specific GC-MS methods for 6β-Hydroxyprednisolone are not extensively detailed in readily available literature, the general approaches for glucocorticoid analysis are applicable. The presence of an additional hydroxyl group in 6β-Hydroxyprednisolone makes derivatization even more critical for successful GC-MS analysis. upf.edu

Bioanalytical Method Validation and Quality Control in Research

The validation of bioanalytical methods is essential to ensure the reliability and quality of data used in research and regulatory submissions. who.int The objective of method validation is to demonstrate that a specific analytical procedure is suitable for its intended purpose, yielding accurate and precise measurements of the analyte in a given biological matrix. who.intfda.gov For metabolites like 6β-hydroxyprednisolone, this process involves a series of experiments designed to characterize the method's performance, including its selectivity, sensitivity, accuracy, precision, and the stability of the analyte in the biological samples. fda.gov

Selectivity and Specificity Considerations for Metabolite Analysis

Selectivity is the ability of a bioanalytical method to differentiate and quantify the analyte in the presence of other components in the sample. stpaulssinuscentre.com For the analysis of 6β-hydroxyprednisolone, a key consideration is the potential for interference from the parent drug, prednisolone, and other structurally related metabolites. The metabolism of prednisolone can result in several compounds, including prednisone, 20α-dihydro-prednisolone, 20β-dihydro-prednisolone, and isomers such as 6α-hydroxy-prednisolone. clinpgx.org

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is crucial for achieving chromatographic separation of these closely related steroids before detection. nih.gov Specificity, particularly in complex biological matrices, is typically conferred by the use of tandem mass spectrometry (MS/MS). nih.gov In an LC-MS/MS method, specificity is achieved by monitoring a specific precursor-to-product ion transition for 6β-hydroxyprednisolone, which serves as a unique mass spectrometric signature, minimizing the likelihood of interference from endogenous matrix components or other metabolites. stpaulssinuscentre.comnih.gov Validation of selectivity involves analyzing blank matrix samples from multiple sources to check for any significant interference at the retention time of the analyte. stpaulssinuscentre.com

Evaluation of Accuracy, Precision, and Lower Limits of Quantification

The accuracy and precision of a bioanalytical method ensure that the measured values are reliable and reproducible. Accuracy refers to the closeness of the mean test results to the true concentration of the analyte, often expressed as a percentage of the nominal value. jonuns.com Precision describes the closeness of agreement among a series of measurements and is typically evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision), expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). stpaulssinuscentre.comjonuns.com

Regulatory guidelines generally accept accuracy within ±15% of the nominal value for quality control (QC) samples, and precision values of ≤15% %RSD. stpaulssinuscentre.com The Lower Limit of Quantification (LLOQ) is the lowest concentration of the analyte in a sample that can be determined with acceptable accuracy and precision. researchgate.net At the LLOQ, the accuracy is often accepted within ±20%, and precision should be ≤20%. nih.gov

While specific validation data for a 6β-hydroxyprednisolone assay is not detailed in the provided literature, the performance of methods for related corticosteroids, as shown in the table below, provides typical benchmarks for what would be expected from a validated method.

Table 1: Typical Bioanalytical Method Validation Parameters for Corticosteroids

Parameter Analyte(s) Matrix Method Finding Reference
Accuracy Prednisone & Prednisolone Human Plasma LC-HRMS 98.4% to 106.3% of nominal values. researchgate.net
Accuracy Cortisol & Budesonide Human Plasma LC/MS/MS Intra-day: -6.33% to 2.67%; Inter-day: -5.44% to 0.660% (%Deviation). stpaulssinuscentre.com
Precision Prednisone & Prednisolone Human Plasma LC-HRMS Intra-day: ≤2.9% (%RSD); Inter-day: ≤1.7% (%RSD). researchgate.net
Precision Budesonide & Metabolites Human Plasma LC-MS/MS ≤15% (%CV) for QC samples; ≤20% at LLOQ. nih.gov
LLOQ Prednisone & Prednisolone Human Plasma LC-HRMS 5 ng/mL. researchgate.net

| LLOQ | Budesonide & Metabolites | Human Plasma | LC-MS/MS | 0.1 ng/mL. | nih.gov |

Assessment of Matrix Effects and Metabolite Stability in Biological Samples

Matrix Effects

Biological matrices such as plasma and urine are complex mixtures containing endogenous components like phospholipids (B1166683) and salts that can interfere with the ionization of the analyte in an LC-MS/MS system. nih.govchromatographytoday.com This phenomenon, known as the matrix effect, can cause ion suppression or enhancement, leading to inaccurate quantification. nih.gov The assessment of matrix effects is a critical component of method validation. nih.gov It is typically evaluated by comparing the peak response of an analyte in a post-extraction spiked blank matrix from several different sources to the response of the analyte in a neat (pure) solvent solution. nih.gov A matrix factor between 0.98 and 1.10, as reported for a prednisolone assay, indicates a negligible matrix effect. researchgate.net Effective sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction, are employed to remove interfering endogenous components and minimize matrix effects. clinpgx.orgchromatographytoday.com

Metabolite Stability

The stability of 6β-hydroxyprednisolone in the biological matrix must be thoroughly evaluated to ensure that the measured concentration reflects the actual concentration at the time of sample collection. Stability experiments are designed to mimic the conditions that samples may encounter during handling, processing, and storage. This includes:

Short-term (bench-top) stability: To assess stability at room temperature for the duration of sample processing.

Long-term stability: To determine how long samples can be stored at a specified temperature (e.g., -20°C or -80°C).

Freeze-thaw stability: To evaluate the impact of repeated freezing and thawing cycles on the analyte.

Studies on other steroids have shown varied stability depending on the compound and storage conditions. For example, in dried blood spots, most steroids were found to be stable for up to 6 months when stored at -20°C or 4°C. nih.gov However, stability can be compound-specific; for instance, cortisol was stable for only 3 months at room temperature. nih.gov A comprehensive stability assessment for 6β-hydroxyprednisolone would involve similar evaluations to establish reliable sample handling and storage protocols.

Table 2: Example of Analyte Stability Assessment in a Biological Matrix

Stability Test Storage Condition Duration Acceptance Criteria (Typical)
Short-Term (Bench-Top) Room Temperature 4 - 24 hours Mean concentration within ±15% of baseline
Long-Term -20°C or -80°C 1, 3, 6, 12 months Mean concentration within ±15% of baseline

| Freeze-Thaw | -20°C to Room Temp. | 3 - 5 cycles | Mean concentration within ±15% of baseline |

Biomarker Applications of 6beta Hydroxyprednisolone

Utility as an Endogenous Probe for Cytochrome P450 3A Activity

The formation of 6beta-Hydroxyprednisolone from its parent compound, prednisolone (B192156), is catalyzed by the Cytochrome P450 3A (CYP3A) subfamily of enzymes, particularly CYP3A4. clinpgx.orgnih.gov CYP3A4 is a crucial enzyme responsible for the metabolism of a vast number of pharmaceuticals, endogenous steroids, and other xenobiotics. clinpgx.org Consequently, the rate of this compound formation and its subsequent excretion can serve as a specific, noninvasive probe to assess the in vivo activity of CYP3A enzymes. nih.gov Measuring this metabolite allows for an evaluation of an individual's capacity to metabolize prednisolone and other drugs that are substrates of the CYP3A pathway. clinpgx.orgnih.gov

The use of this compound as a CYP3A activity marker is supported by its strong correlation with the more established endogenous biomarker, the urinary ratio of 6beta-hydroxycortisol (B21122) to cortisol. nih.gov Cortisol, an endogenous glucocorticoid, is naturally metabolized by CYP3A4 to 6beta-hydroxycortisol. clinpgx.org The ratio of these two compounds in urine has long been considered an index of CYP3A4 metabolic activity. nih.gov Studies have demonstrated that the principles governing the 6beta-hydroxylation of cortisol are applicable to prednisolone. Therefore, the urinary ratio of this compound to prednisolone provides a parallel and specific assessment of the same enzyme system's activity, particularly in the context of prednisolone therapy. nih.gov

The measurement of urinary this compound is a valuable method for investigating the induction or inhibition of drug-metabolizing enzymes. Enzyme induction, the process where exposure to a substance increases the activity of an enzyme, can lead to accelerated drug metabolism. nih.gov Conversely, inhibition slows down metabolism.

A key application is monitoring the effects of known CYP3A inducers. For example, co-administration of prednisolone with potent inducers like phenytoin (B1677684) significantly increases the excretion of this compound. This demonstrates an enhancement of the metabolic pathway. Research has quantified this effect, showing a distinct increase in the fraction of a prednisolone dose excreted as its 6beta-hydroxy metabolite after enzyme induction. nih.gov This noninvasive monitoring tool is critical in research to understand the mechanisms and clinical implications of drug-drug interactions. nih.gov

Table 1: Effect of CYP3A4 Induction by Phenytoin on the Urinary Excretion of this compound

This table shows the percentage of an intravenous dose of prednisolone that is excreted in the urine as this compound, both before and during treatment with the enzyme-inducing drug phenytoin. Data is presented for female and male volunteers. nih.gov

Participant GroupConditionFractional Excretion of this compound (Range %)
Females (n=6)Before Phenytoin6.4% - 10.4%
During Phenytoin15.6% - 20.4%
Males (n=8)Before Phenytoin2.4% - 7.2%
During Phenytoin12.2% - 18.3%

Predictive Value for Prednisolone Catabolism and Potential Therapeutic Efficacy

The rate of this compound excretion has direct predictive value for the catabolism (metabolic breakdown) of prednisolone. nih.gov Patients exhibiting high levels of urinary this compound are identified as having enhanced catabolism of the parent drug. nih.gov This accelerated breakdown leads to a lower systemic exposure to active prednisolone, which can, in turn, reduce its therapeutic efficacy. nih.gov Therefore, measuring this metabolite can help identify individuals who may not respond optimally to standard prednisolone regimens due to rapid metabolism. This screening method is more practical than conducting full pharmacokinetic studies, which are often time-consuming. nih.gov

Assessment in Specific Disease States for Metabolic Insights

Quantifying this compound excretion can offer valuable metabolic insights in specific disease states, particularly those affecting the liver, the primary site of drug metabolism.

In patients with liver disease, the metabolic clearance of prednisolone is often impaired. Studies have shown that the fractional excretion and clearance of this compound decrease as liver function declines. researchgate.net This indicates that the 6beta-hydroxylation pathway is compromised in patients with hepatic impairment. researchgate.net Measuring this metabolite can thus serve as an indicator of the liver's capacity to metabolize prednisolone, helping to understand how the disease state alters drug disposition and potentially guiding therapy adjustments. researchgate.net While prednisolone is used in various inflammatory diseases like rheumatoid arthritis and asthma, its pharmacokinetic profile appears similar across these conditions, suggesting that differences in therapeutic effect are less likely due to metabolic factors in these specific diseases. nih.gov However, in conditions directly impacting liver function, such as alcoholic hepatitis or cirrhosis, the assessment of prednisolone metabolism via its metabolites provides crucial information on the patient's metabolic capacity. researchgate.netendocrine-abstracts.org

Clinical Research Implications and Translational Studies

Role in Prednisolone (B192156) Therapy Monitoring and Optimization

6β-Hydroxyprednisolone, a metabolite of prednisolone, is gaining attention for its potential role in monitoring and optimizing prednisolone therapy. nih.govnih.gov Prednisolone is a widely prescribed synthetic glucocorticoid used for its anti-inflammatory and immunosuppressive properties in a variety of conditions. clinpgx.orgdrugbank.com The metabolism of prednisolone to 6β-Hydroxyprednisolone is primarily carried out by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver. nih.govwikipedia.org The activity of this enzyme can vary significantly among individuals due to genetic factors and drug interactions, leading to variability in prednisolone clearance. clinpgx.orgnih.gov

Measuring the urinary excretion of 6β-Hydroxyprednisolone can serve as a non-invasive method to assess the metabolic rate of prednisolone. nih.gov A higher excretion of this metabolite suggests enhanced catabolism of prednisolone, which could lead to reduced therapeutic efficacy. nih.gov This is particularly important as achieving a steady state with prednisolone can be challenging, and traditional methods for determining its clearance are often time-consuming. nih.gov By analyzing the ratio of 6β-Hydroxyprednisolone to prednisolone in urine, clinicians may be able to identify patients with accelerated prednisolone metabolism and adjust their therapy accordingly. nih.gov

Research has shown that the fractional excretion of 6β-Hydroxyprednisolone increases with the induction of liver microsomal enzymes. nih.gov For instance, co-administration of drugs like phenytoin (B1677684), a known inducer of CYP3A4, has been demonstrated to increase the excretion of 6β-Hydroxyprednisolone. nih.gov This indicates that monitoring this metabolite could be a valuable tool to manage drug interactions that affect prednisolone's effectiveness. nih.gov

A study involving healthy volunteers investigated the impact of phenytoin on prednisolone metabolism. The findings are summarized in the table below:

GenderPercentage of Prednisolone Dose Excreted as 6β-Hydroxyprednisolone (Before Phenytoin)Percentage of Prednisolone Dose Excreted as 6β-Hydroxyprednisolone (During Phenytoin)
Females (n=6)6.4% - 10.4%15.6% - 20.4%
Males (n=8)2.4% - 7.2%12.2% - 18.3%
Data from a study on the urinary excretion of 6β-Hydroxyprednisolone. nih.gov

This data illustrates a significant increase in 6β-Hydroxyprednisolone excretion after phenytoin administration, highlighting its potential as a biomarker for enzyme induction and altered prednisolone clearance. nih.gov

Investigations in Inflammatory and Autoimmune Disorders

The metabolism of prednisolone, and by extension the formation of 6β-Hydroxyprednisolone, is of significant interest in the management of inflammatory and autoimmune diseases where corticosteroids are a cornerstone of treatment.

Research in Rheumatoid Arthritis

In rheumatoid arthritis, an autoimmune disorder characterized by chronic inflammation of the joints, prednisolone is frequently used to control disease activity. The clinical response to prednisolone can be variable, and differences in its metabolism may play a role. Monitoring the levels of 6β-Hydroxyprednisolone could offer insights into how individuals with rheumatoid arthritis are metabolizing the drug. This information could potentially be used to tailor treatment and improve outcomes.

Studies in Respiratory Diseases (e.g., Asthma)

Asthma, a chronic respiratory disease characterized by airway inflammation, is another condition often treated with corticosteroids like prednisolone. The effectiveness of these medications can be influenced by their metabolic clearance. Studies investigating the relationship between prednisolone metabolism and treatment response in asthma could benefit from measuring 6β-Hydroxyprednisolone. Understanding this relationship may help in identifying patients who are rapid metabolizers of prednisolone and may require alternative therapeutic strategies.

Contribution to Understanding Corticosteroid-Induced Adverse Effects

While effective, long-term use of corticosteroids like prednisolone is associated with a range of adverse effects. nih.gov The metabolism of these drugs, including the production of metabolites like 6β-Hydroxyprednisolone, may be linked to the development of these side effects.

Neuropsychiatric Manifestations Related to Altered Corticosteroid Metabolism

Corticosteroid therapy can sometimes lead to neuropsychiatric side effects, including mood changes, anxiety, and in rare cases, psychosis. The mechanisms underlying these effects are not fully understood, but alterations in corticosteroid metabolism may be a contributing factor. Research into the levels of 6β-Hydroxyprednisolone and other metabolites in patients experiencing these adverse effects could provide valuable insights into the underlying pathophysiology.

Other Systemic Effects Associated with Metabolic Changes

Future Research Directions for 6β-Hydroxyprednisolone: An In-Depth Analysis

The study of 6β-Hydroxyprednisolone, a primary metabolite of the widely used corticosteroid prednisolone, is pivotal for understanding the variability in drug response and optimizing therapeutic strategies. While significant strides have been made, several avenues of research warrant deeper exploration to fully harness its potential in clinical practice. This article delineates key future research directions and unexplored areas concerning this important metabolite.

Q & A

Q. What are the established methods for synthesizing and characterizing 6β-Hydroxyprednisolone in laboratory settings?

Answer: Synthesis typically involves chemical hydroxylation of prednisolone at the 6β position via microbial biotransformation (e.g., using Aspergillus species) or chemical catalysis. Characterization requires multi-technique validation:

  • Structural confirmation : Nuclear Magnetic Resonance (NMR) for stereochemical analysis of the hydroxyl group .
  • Purity assessment : High-Performance Liquid Chromatography (HPLC) with UV detection, optimized using C18 columns and methanol/water mobile phases .
  • Crystallography : X-ray diffraction to resolve spatial configuration, critical for activity studies .

Q. Which analytical techniques are most effective for quantifying 6β-Hydroxyprednisolone in biological matrices?

Answer:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Offers high sensitivity (LOQ < 1 ng/mL) for plasma/serum analysis. Use deuterated internal standards (e.g., d4-6β-Hydroxyprednisolone) to correct for matrix effects .
  • Validation parameters : Include linearity (R² > 0.99), intra-day precision (<15% CV), and recovery rates (85–115%) per FDA guidelines .

Q. What in vitro models are used to assess the biological activity of 6β-Hydroxyprednisolone?

Answer:

  • Receptor binding assays : Transfected cell lines (e.g., COS-7 cells) expressing glucocorticoid receptors (GR) to measure IC₅₀ values .
  • Gene expression profiling : qPCR or RNA-seq to quantify anti-inflammatory markers (e.g., IL-6 suppression) in macrophage models .

Advanced Research Questions

Q. How do metabolic pathways of 6β-Hydroxyprednisolone differ across species, and what implications does this have for translational research?

Answer:

  • Species-specific metabolism : Human hepatocytes primarily use CYP3A4 for 6β-hydroxylation, whereas rodents rely on CYP3A1/2. Use in vitro hepatocyte models to compare intrinsic clearance rates .
  • Translational gaps : Cross-species differences in metabolite profiles necessitate in vivo pharmacokinetic studies with allometric scaling to predict human exposure .

Q. What experimental design considerations are critical when investigating contradictory data on 6β-Hydroxyprednisolone’s pharmacokinetic parameters?

Answer:

  • Population stratification : Account for genetic polymorphisms (e.g., CYP3A5 expressers vs. non-expressers) in cohort selection .
  • Crossover studies : Reduce inter-individual variability by administering the compound and its parent (prednisolone) to the same subjects .
  • Statistical modeling : Use non-compartmental analysis (NCA) paired with Bayesian hierarchical models to resolve AUC variability .

Q. What challenges arise in designing experiments to study 6β-Hydroxyprednisolone’s stability under physiological conditions?

Answer:

  • Solubility limitations : Use co-solvents (e.g., PEG-400) or lipid-based carriers to enhance aqueous stability in in vitro assays .
  • Photodegradation : Conduct stability tests under ICH Q1B guidelines, with controlled light exposure and HPLC monitoring .

Q. How can researchers reconcile discrepancies between in vitro receptor binding data and in vivo pharmacological effects for 6β-Hydroxyprednisolone?

Answer:

  • Protein binding adjustments : Measure free fraction via equilibrium dialysis and adjust IC₅₀ values using the Cheng-Prusoff equation .
  • Metabolite interference : Co-administer CYP inhibitors (e.g., ketoconazole) in animal models to isolate parent compound effects .

Q. What methodological approaches are recommended for studying the compound’s interaction with cytochrome P450 enzymes?

Answer:

  • Recombinant CYP assays : Express individual isoforms (e.g., CYP3A4, 2D6) in insect cell microsomes to quantify time-dependent inhibition .
  • Kinetic analysis : Use Dixon or Lineweaver-Burk plots to differentiate competitive vs. non-competitive inhibition mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6beta-Hydroxyprednisolone
Reactant of Route 2
6beta-Hydroxyprednisolone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.